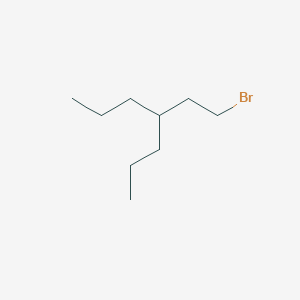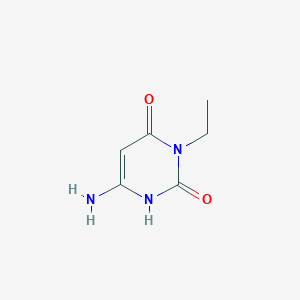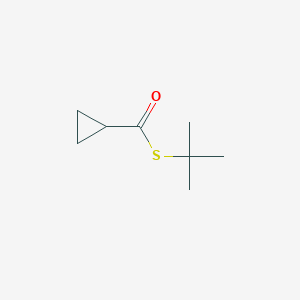
3-Methyl-1,3-diphenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,3-diphenylbutan-2-one is an organic compound with the molecular formula C17H18O It is a ketone characterized by the presence of a methyl group and two phenyl groups attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-diphenylbutan-2-one typically involves the reaction of benzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ketone. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the Friedel-Crafts acylation of benzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the large-scale production of the compound with high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-1,3-diphenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
3-Methyl-1,3-diphenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-1,3-diphenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Phenylacetophenone: Similar in structure but lacks the methyl group.
3,3-Dimethyl-2-butanone: Similar backbone but different substituents.
α-Methylstyrene: Contains a phenyl group but differs in the position of the methyl group.
Uniqueness
3-Methyl-1,3-diphenylbutan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
属性
CAS 编号 |
6304-68-3 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC 名称 |
3-methyl-1,3-diphenylbutan-2-one |
InChI |
InChI=1S/C17H18O/c1-17(2,15-11-7-4-8-12-15)16(18)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
InChI 键 |
BBTWUMZHDIKGCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


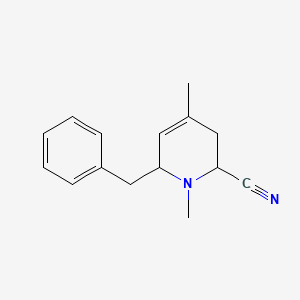
![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)
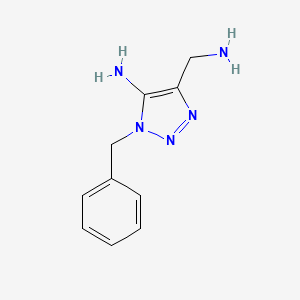

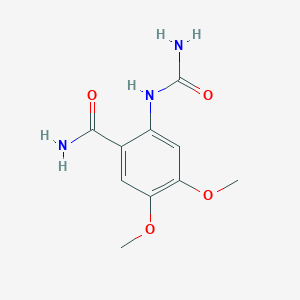
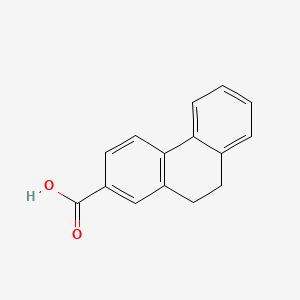
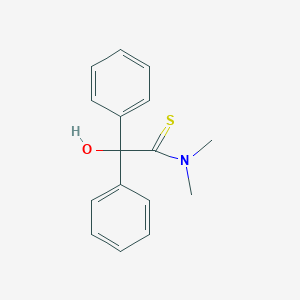
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)


